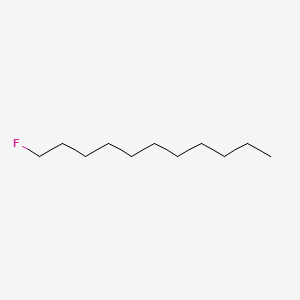

1-Fluoroundecane

Beschreibung

Significance of Monofluorinated Alkanes in Contemporary Chemical Research

Monofluorinated alkanes, a unique subclass of organofluorine compounds, are garnering considerable attention in modern chemical research. The strategic incorporation of a single fluorine atom into an alkane backbone can dramatically alter the molecule's physical, chemical, and biological properties. This has profound implications across various scientific fields, from medicinal chemistry to materials science.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of drug candidates. researchgate.netresearchgate.net The high bond energy of the carbon-fluorine (C-F) bond often makes molecules more resistant to metabolic degradation, a crucial factor in drug design. acs.org Furthermore, the small size and high electronegativity of fluorine can lead to favorable interactions with enzymes and receptors. acs.org

In the realm of materials science, monofluorinated alkanes are investigated for their potential in creating novel polymers and coatings. solubilityofthings.com Their distinct hydrophobic nature influences surface interactions and can be harnessed to develop materials with specific functionalities. solubilityofthings.com The study of these compounds also contributes to a deeper understanding of chemical interactions and stability, opening avenues for innovation. solubilityofthings.com

Overview of 1-Fluoroundecane's Emerging Role Across Scientific Disciplines

This compound (C₁₁H₂₃F) is a colorless, non-polar liquid characterized by a fluorine atom at one end of an eleven-carbon saturated hydrocarbon chain. ontosight.ai This specific monofluorinated alkane is emerging as a valuable tool and subject of study in several scientific disciplines due to its unique combination of properties.

In biomedical research, this compound serves as a building block in the synthesis of more complex fluorinated compounds. ontosight.ai These compounds are sometimes utilized in advanced medical imaging techniques. ontosight.ai The presence of the fluorine atom provides a spectroscopic handle and can influence the distribution and metabolism of these imaging agents.

Within materials science, this compound is explored for its potential use in the development of specialized lubricants and coatings. ontosight.ai Its chemical stability and hydrophobic characteristics are of particular interest for creating durable and functional surfaces. solubilityofthings.comontosight.ai

In the broader field of organic synthesis, this compound is employed as an intermediate. ontosight.ai Researchers are also investigating its reactivity in novel chemical transformations, such as cross-electrophile coupling reactions, which could expand the toolkit of synthetic chemists. researchgate.net Furthermore, studies on the microbial degradation of this compound are providing new insights into the environmental fate of fluorinated organic compounds and the biochemical pathways involved in C-F bond cleavage.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₂₃F |

| Appearance | Colorless to pale yellow liquid |

| State at Room Temperature | Liquid |

| Molar Mass | 174.30 g/mol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23F/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLPWAZGPFCYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198646 | |

| Record name | Undecane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-05-8 | |

| Record name | 1-Fluoroundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecane, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established and Evolving Synthetic Routes for 1-Fluoroundecane and Analogues

The construction of the this compound molecule hinges on creating the C-F bond at the terminal position, a task accomplished through various synthetic routes.

Direct fluorination of undecane (B72203) with elemental fluorine is generally not a viable synthetic method. Such reactions on alkanes are typically highly exothermic, often explosive, and difficult to control, leading to a mixture of polyfluorinated products and decomposition of the carbon skeleton. brainly.inyoutube.com Consequently, synthetic chemists rely on precursor transformations, which offer superior control and selectivity.

A primary and effective method is the conversion of a precursor molecule, most commonly 1-undecanol (B7770649) or an undecyl halide. Halogen exchange reactions, where a leaving group like bromine, iodine, or a sulfonate ester (e.g., tosylate) is displaced by a fluoride (B91410) ion, are a cornerstone of fluoroalkane synthesis. For instance, the synthesis of the analogous 1-bromo-1this compound (B1616869) has been achieved via nucleophilic substitution using potassium fluoride (KF) in the presence of a copper(I)-N-heterocyclic carbene complex, highlighting a modern approach to halogen exchange. vulcanchem.com This method underscores the transformation of a leaving group on the undecane backbone into the desired fluoride.

Another key precursor transformation is deoxygenative fluorination, where the hydroxyl group of 1-undecanol is replaced by fluorine. This is a widely used industrial and laboratory-scale strategy for preparing 1-fluoroalkanes.

The synthesis of this compound and its analogues benefits significantly from the development of advanced fluorinating reagents. These reagents are broadly classified as nucleophilic or electrophilic.

Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are particularly effective for converting alcohols and alkyl halides into alkyl fluorides.

DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor: These are widely used deoxygenative fluorination reagents that efficiently convert alcohols, such as 1-undecanol, into the corresponding alkyl fluorides. acs.orgalfa-chemistry.com They offer a streamlined process as the alcohol does not require prior activation. acs.org

Metal Fluoride Salts: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common nucleophilic sources, often used in halogen exchange reactions. alfa-chemistry.comchinesechemsoc.org

HF-based Reagents: Reagents such as triethylamine (B128534) trishydrofluoride (Et₃N·3HF) serve as effective and more manageable sources of fluoride for nucleophilic substitution. chinesechemsoc.org

TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate): This reagent acts as a source of "naked" fluoride, demonstrating high nucleophilicity for preparing alkyl fluorides from corresponding tosylates. acs.org

Electrophilic Fluorinating Reagents: These reagents deliver a fluoride cation equivalent (F⁺) to a nucleophilic carbon center. While often used for creating C-F bonds at electron-rich sites, their application in alkane functionalization is an area of active research. alfa-chemistry.com

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI): These are powerful and easy-to-handle electrophilic fluorinating agents. chinesechemsoc.orgmdpi.com They are instrumental in modern fluorination chemistry, including photocatalytic methods for C-H fluorination which could theoretically be applied to undecane, although selectivity for the primary position remains a significant challenge. chinesechemsoc.orgucl.ac.uk

The table below summarizes some key fluorinating reagents applicable to the synthesis of this compound from its precursors.

| Reagent Class | Example Reagent | Precursor | Reaction Type |

| Deoxygenative Fluorinating Agent | DAST (Diethylaminosulfur Trifluoride) | 1-Undecanol | Nucleophilic Substitution |

| Deoxygenative Fluorinating Agent | Deoxo-Fluor | 1-Undecanol | Nucleophilic Substitution |

| Metal Fluoride | Potassium Fluoride (KF) | 1-Bromoundecane | Halogen Exchange |

| HF-based Reagent | Et₃N·3HF (Triethylamine trishydrofluoride) | Undecyl Tosylate | Nucleophilic Substitution |

| Electrophilic Fluorinating Agent | Selectfluor | Undecane (via C-H activation) | Radical/Photocatalytic |

Achieving high purity and yield in the synthesis of this compound requires careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of reagents. For example, in the synthesis of the analogous 1-fluorododecane (B1294772), purity is validated using techniques like gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR to confirm the efficiency of fluorination and identify impurities.

A study on the cross-electrophile coupling of 1-fluorododecane demonstrated the importance of optimizing conditions. researchgate.net In this mechanochemical reaction, the choice of solvent was critical, with tetrahydropyran (B127337) (THP) providing a significantly higher yield than other ethers like THF or DME. researchgate.netchemrxiv.org Furthermore, the vibration frequency of the ball mill and the stoichiometry of the reactants were shown to have a substantial impact on the reaction's success. researchgate.net These findings highlight that whether synthesizing or reacting this compound, a systematic approach to optimizing temperature, solvent, and physical conditions is crucial for maximizing yield and purity.

Application of Advanced Fluorinating Reagents in Synthesis

Comprehensive Analysis of this compound's Chemical Reactivity

The chemical reactivity of this compound is dominated by the carbon-fluorine bond, which is the strongest single bond to carbon. chemguide.co.uk This inherent strength renders the compound relatively inert compared to its heavier halogen analogues.

Nucleophilic substitution at the C-F bond of this compound is challenging. The strength of the C-F bond (bond dissociation energy ~467 kJ/mol) makes the fluoride ion a poor leaving group. chemguide.co.uk Consequently, fluoroalkanes are the least reactive among haloalkanes in nucleophilic substitution reactions, with the general trend being R-I > R-Br > R-Cl >> R-F. chemguide.co.uksavemyexams.comscience-revision.co.uk

When these reactions do occur, primary fluoroalkanes like this compound are expected to proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. science-revision.co.uk This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the fluorine, leading to a single transition state where the new bond is forming as the C-F bond is breaking. science-revision.co.uk

Despite the kinetic barrier, recent advances have enabled the functionalization of the C(sp³)–F bond.

Reaction with Strong Nucleophiles: Under forcing conditions, substitution can be achieved. For instance, the analogue 1-fluorododecane can be converted to 1-iodododecane (B1195088) using sodium iodide.

Organometallic Reagents: Highly reactive organometallic nucleophiles have proven effective. Recent research shows that aryl calcium reagents, generated mechanochemically, can react with unactivated alkyl fluorides like 1-fluorododecane to form C-C bonds, representing a rare example of nucleophilic substitution at an inert C(sp³)-F bond. researchgate.netchemrxiv.orgrsc.org Similarly, organozinc compounds have been successfully used in cross-coupling reactions with primary alkyl fluorides. nih.gov

The table below outlines the general reactivity of haloalkanes in nucleophilic substitution, contextualizing the behavior of this compound.

| Haloalkane (R-X) | C-X Bond Enthalpy (kJ/mol) | Relative Rate of Reaction |

| R-F | ~467 | Very Slow / Inert |

| R-Cl | ~346 | Slow |

| R-Br | ~290 | Fast |

| R-I | ~228 | Very Fast |

| Data sourced from multiple chemical guides. chemguide.co.uk |

Cleaving the robust C-F bond via reduction, known as hydrodefluorination (HDF), is a significant area of research, driven by the need to modify fluorinated compounds or degrade persistent fluoro-organic materials. gu.se

Several pathways exist for the reductive transformation of this compound:

Hydride Reducing Agents: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce alkyl fluorides to their corresponding alkanes, in this case, undecane.

Catalytic Hydrodefluorination: More sophisticated methods involve catalytic activation of the C-F bond. This can be achieved with Lewis acid-based systems. For example, borane (B79455) or phosphonium (B103445) catalysts in the presence of a stoichiometric hydride source like triethylsilane (Et₃SiH) can effectively catalyze the HDF of fluoroalkanes. gu.se The process often involves fluoride abstraction by a highly Lewis acidic species (like a silylium (B1239981) ion), generating a carbocation that is then quenched by a hydride. gu.se

Single-Electron Transfer (SET) Processes: Reductive cleavage can also be initiated by single-electron transfer from a potent reductant. gu.se The Birch reduction, which uses alkali metals in liquid ammonia, is a classical method that can generate anionic species from aromatic compounds, which can then react with fluoroalkanes. nih.govchemrxiv.org Photocatalysis using highly reducing organic dyes has also emerged as a modern, sustainable approach to activate C-F bonds via SET. springernature.com

These reductive pathways provide essential tools for either removing fluorine from the undecyl chain or for activating the C-F bond for further synthetic transformations.

Oxidative Reaction Systems Involving this compound

The carbon-fluorine bond in this compound imparts significant stability to the molecule, making it generally resistant to oxidation. However, specific enzymatic systems have demonstrated the capacity to carry out oxidative transformations on long-chain 1-fluoroalkanes.

A notable example of such a system is found in microbial metabolism. The bacterium Pseudomonas sp. strain 273 is capable of utilizing short-chain 1-fluoroalkanes (from C7 to C10) as a carbon source. nih.gov This process is initiated by an oxidative attack on the alkane chain. While direct studies on this compound are limited, the mechanism can be inferred from its lower homolog, 1-fluorodecane (B1670041). nih.govresearchgate.net The metabolic pathway is initiated by an AlkB-type alkane hydroxylase, which is an integral membrane non-heme diiron monooxygenase. nih.gov This enzyme catalyzes the terminal oxidation of the alkane. In the case of 1,10-difluorodecane (B1670032), the enzyme preferentially attacks the fluoromethyl group. nih.gov

The initial enzymatic oxidation of the terminal carbon atom results in the formation of an unstable geminal fluorohydrin. nih.gov This intermediate spontaneously eliminates a proton and a fluoride ion. nih.gov The resulting ω-fluoroaldehyde is subsequently oxidized to an ω-fluorocarboxylate by an aldehyde dehydrogenase. nih.gov This fluorinated fatty acid can then be channeled into the β-oxidation pathway for energy production or be incorporated into the bacterial cell's phospholipids (B1166683). nih.gov

Although less common in synthetic chemistry, chemical oxidation of long-chain fluoroalkanes to corresponding alcohols or carboxylic acids can be achieved under specific, controlled conditions.

| Step | Enzyme System | Substrate (Example) | Intermediate/Product | Process |

|---|---|---|---|---|

| 1 | AlkB-type alkane hydroxylase (Monooxygenase) | 1-Fluorodecane | Geminal fluorohydrin | Terminal hydroxylation |

| 2 | Spontaneous | Geminal fluorohydrin | ω-Fluoroaldehyde + HF | Elimination |

| 3 | Aldehyde Dehydrogenase | ω-Fluoroaldehyde | ω-Fluorocarboxylate | Oxidation |

| 4 | β-Oxidation Pathway Enzymes (e.g., FadA, FadB) | ω-Fluorocarboxylate-CoA | Acetyl-CoA + Monofluoroacetyl-CoA | Catabolism |

Strategies for Activation and Functionalization of Unactivated C-F Bonds

The C(sp³)–F bond in this compound is one of the strongest single bonds in organic chemistry, presenting a significant challenge for selective activation and functionalization. gu.sethieme-connect.com Research has focused on several key strategies to overcome the high bond dissociation energy and inertness of such unactivated aliphatic C-F bonds. d-nb.infobaranlab.org

Transition-Metal-Catalyzed Activation: While oxidative addition of unactivated C(sp³)–F bonds to metal centers is difficult, alternative transition-metal-catalyzed pathways have been developed. d-nb.infonih.gov These include cross-coupling reactions and defluorinative functionalizations. For instance, nickel and palladium complexes with specific ligands can catalyze reactions like defluoro-silylation and cross-coupling with organozinc reagents. mdpi.comspringernature.com Another approach involves metal-catalyzed β-fluorine elimination from organometallic intermediates, which proceeds under milder conditions than direct oxidative addition. nih.gov

Main-Group Lewis Acid-Mediated Activation: Strong Lewis acids can activate the C-F bond by abstracting the highly electronegative fluorine atom, generating a transient carbenium ion. gu.sed-nb.info This carbocation can then be trapped by a nucleophile. Silylium ions, often generated in situ from hydrosilanes and a borane catalyst, are effective for the hydrodefluorination (HDF) of fluoroalkanes. gu.se Lanthanide-based Lewis acids have also proven effective. For example, ytterbium(III) iodide (YbI₃) has been shown to catalyze the substitution of the C-F bond in 1-fluorodecane using trimethylsilyl (B98337) iodide (TMSI) as the nucleophile source. gu.se

Transition-Metal-Free Activation: Methods that avoid transition metals are of growing interest. d-nb.info These strategies often rely on highly reactive species or specific reaction conditions. One such approach is the defluorinative functionalization using silyl (B83357) radicals generated from the reaction of silylboronates with a base like potassium tert-butoxide. springernature.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the former C-F bond. springernature.com

| Strategy | Catalyst/Reagent System | Substrate Example | Product | Key Finding |

|---|---|---|---|---|

| Lewis Acid Catalysis | YbI₃ (10 mol%), TMSI (3 equiv.) | 1-Fluorodecane | 1-Iododecane | Near-quantitative conversion achieved, demonstrating catalytic turnover. gu.se |

| Transition-Metal-Free Radical Silylation | Et₃SiBpin, KOtBu | Alkyl Fluoride | Alkyl Silane (B1218182) | Selective C-F bond activation is achieved via in-situ generated silyl radicals. springernature.com |

| Transition-Metal Catalysis | NiCl₂(dppp), Zn | Fluoro-aromatic (model) | Hydrodefluorinated aromatic | Effective hydrodefluorination of activated C(sp²)-F bonds. mdpi.com |

| β-Fluorine Elimination | Transition Metal Complex | β-Fluoro organometallic | Alkene | A milder pathway for C-F cleavage compared to oxidative addition. nih.gov |

Exploration of Radical and Ionic Mechanisms in Fluorination Processes

The synthesis of this compound and related long-chain fluoroalkanes can be achieved through various methods, which are broadly categorized by their ionic or radical mechanistic pathways.

Ionic Mechanisms: Ionic pathways are the classical approach to forming C-F bonds.

Nucleophilic Substitution: The most common method involves the deoxofluorination of the corresponding primary alcohol, 1-undecanol, using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This reaction proceeds through an S_N2 mechanism. Similarly, halogen exchange (Halex) reactions, where a different halide (e.g., bromide or iodide) is substituted by fluoride, are also prevalent.

Electrophilic Addition: The addition of hydrogen fluoride (HF) or its equivalents across the double bond of an alkene like 1-undecene (B165158) can form the fluoroalkane. thieme-connect.de The regioselectivity of this addition typically follows Markovnikov's rule. The reactivity of the C=C bond can be enhanced by using superacidic media like HF/SbF₅, which allows for the fluorination of even deactivated alkenes. thieme-connect.de

Radical Mechanisms: Radical-based fluorination methods have gained prominence as they often proceed under mild conditions and can tolerate a wider range of functional groups. sciengine.com

Photoredox Catalysis: Visible-light photoredox catalysis enables the deoxyfluorination of alcohols using an electrophilic fluorine source, such as Selectfluor®. nih.gov The alcohol is typically converted into a redox-active ester (e.g., an oxalate), which upon single-electron reduction by the excited photocatalyst, fragments to generate an alkyl radical. nih.govlookchem.com This radical is then trapped by the electrophilic fluorine reagent to form the C-F bond. This method has proven effective for primary, secondary, and tertiary alcohols. nih.gov

Silver-Catalyzed Decarboxylative Fluorination: A combination of a silver(I) catalyst (e.g., AgNO₃) and an electrophilic fluorine source like Selectfluor® can achieve the radical deoxyfluorination of cesium oxalates, which are derived from the corresponding alcohols. lookchem.com This reaction also proceeds via an alkyl radical intermediate generated through decarboxylation.

Hypervalent Iodine-Mediated Fluorination: The oxidative fluorination of alkylsilanes using a hypervalent iodine(III) reagent and a fluoride source has been shown to involve a single-electron transfer (SET) mechanism, indicating the participation of radical intermediates. lookchem.com

| Method | Mechanism Type | Precursor | Key Reagents | Description |

|---|---|---|---|---|

| Deoxofluorination | Ionic (S_N2) | 1-Undecanol | DAST or Deoxo-Fluor | Direct substitution of a hydroxyl group with fluoride. |

| Electrophilic Hydrofluorination | Ionic (Electrophilic Addition) | 1-Undecene | HF or HF equivalent (e.g., Et₃N·3HF) | Addition of HF across a C=C double bond. thieme-connect.de |

| Photoredox Deoxyfluorination | Radical | Activated 1-Undecanol (e.g., oxalate (B1200264) ester) | Ir-photocatalyst, Selectfluor® | Visible-light-mediated generation of an alkyl radical followed by fluorination. nih.gov |

| Silver-Catalyzed Deoxyfluorination | Radical | Cesium oxalate of 1-Undecanol | AgNO₃, Selectfluor® | Silver-catalyzed radical decarboxylative fluorination. lookchem.com |

Applications of 1 Fluoroundecane in Interdisciplinary Research

Organic Synthesis and the Development of Novel Fluorinated Compounds

In the realm of chemical synthesis, 1-fluoroundecane is recognized for its utility as a building block for creating more complex fluorinated molecules. Its unique reactivity makes it an object of interest for a variety of chemical syntheses. solubilityofthings.com

This compound functions as a versatile intermediate and starting material for the synthesis of other organic compounds. ontosight.ailookchem.com While it can be formed through reactions such as the hydrogenation of 11-fluoro-1-undecene, its primary value lies in its subsequent use. vulcanchem.com For instance, research on its close analog, 1-fluorododecane (B1294772), demonstrates that long-chain 1-fluoroalkanes can undergo reactions to yield a mixture of other halogenated alkanes, such as 1-chlorododecane (B51209) and 1-bromododecane, showcasing its role as a precursor. sigmaaldrich.com This capability allows for the introduction of a fluorinated alkyl chain into various molecular backbones. Furthermore, this compound can serve as a non-reactive analog in comparative studies, helping researchers to isolate and understand the effects of other functional groups within a molecule. vulcanchem.com

Table 1: Examples of Reactions Involving Long-Chain Fluoroalkanes as Precursors

| Precursor | Reagents | Product(s) | Reaction Type |

|---|---|---|---|

| 1-Fluorododecane | Dibromomethane, Titanocene dichloride, Triethyl aluminium | 1-Chlorododecane, 1-Bromododecane | Halogen Exchange / C-H Activation |

This table presents examples of synthetic transformations involving long-chain fluoroalkanes, illustrating their role as intermediates in organic chemistry. Data sourced from vulcanchem.comsigmaaldrich.com.

The strategic use of this compound and similar fluoroalkanes enables the synthesis of specialized molecules designed for specific research purposes. The incorporation of the fluoroundecyl moiety can be a key step in building larger, functional molecules where the properties of the fluorinated chain are desired. For example, the synthesis of fluorinated surfactants and polymers often relies on precursors like this compound to impart properties such as enhanced thermal stability and chemical resistance. solubilityofthings.comvulcanchem.com In microbiology, Pseudomonas sp. strain 273 has been shown to metabolize 1-fluorodecane (B1670041), a close homolog, incorporating the organofluorine into cellular phospholipids (B1166683) and producing long-chain fluorofatty acids. nih.govresearchgate.net This biotransformation highlights how fluorinated alkanes can be used as probes to study metabolic pathways.

Role as a Synthetic Precursor and Versatile Intermediate

Biomedical Research and Pharmaceutical Sciences

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance a drug's therapeutic profile. mdpi.com The properties of this compound make it and similar long-chain fluoroalkanes subjects of interest for pharmaceutical and biomedical applications. ontosight.ai

The incorporation of fluorine atoms into drug candidates is a key strategy for improving their pharmacokinetic and pharmacodynamic properties. mdpi.comaltmaniacs.comnih.gov Substituting hydrogen with fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. frontiersin.org The strong carbon-fluorine bond, with a bond energy of approximately 116 kcal/mol compared to the carbon-hydrogen bond's 99 kcal/mol, makes the molecule more resistant to metabolic degradation. tandfonline.com This increased stability can block or slow metabolic pathways, leading to a longer biological half-life and more consistent drug levels in the body. frontiersin.orgnumberanalytics.com The presence of a long, fluorinated alkyl chain, such as in this compound, can substantially increase the lipophilicity of a parent molecule, which may enhance its ability to permeate cellular membranes. ontosight.ainih.gov This modulation of physicochemical properties is crucial for optimizing a drug's journey through the body and its interaction with its biological target. researchgate.net

Table 2: General Effects of Fluorination on Drug Candidate Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond energy resists enzymatic cleavage. tandfonline.com |

| Lipophilicity | Generally Increased | Can enhance membrane permeability. frontiersin.orgnih.gov |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds) with target proteins. mdpi.com |

| Bioavailability | Often Improved | A combination of increased stability and better membrane permeation can lead to improved bioavailability. tandfonline.com |

This table summarizes the widely recognized impacts of incorporating fluorine into pharmaceutical compounds. Data sourced from mdpi.comfrontiersin.orgtandfonline.comnih.gov.

This compound and related structures are valuable in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. ontosight.ai PET is a highly sensitive imaging technique that relies on compounds labeled with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). tandfonline.comnih.gov The 110-minute half-life of ¹⁸F is ideal for allowing sufficient time for chemical synthesis and patient imaging. mdpi.com

A concrete application involves the synthesis of ¹⁸F-labeled liposomes for use as imaging agents. In one study, a cholesterol-based derivative, 10-cholesteryloxy-1-[¹⁸F]fluorodecane, was synthesized and incorporated into liposomes. mdpi.com This radiolabeled long-chain fluoroalkane, a close analog of this compound, acts as a tracer, allowing the liposome's distribution to be monitored via PET. The synthesis involves a standard nucleophilic substitution reaction on a mesylate precursor to introduce the ¹⁸F atom. mdpi.com This demonstrates the direct application of long-chain fluoroalkanes as key components in creating advanced diagnostic tools.

Fluorinated alkanes, especially semifluorinated alkanes (SFAs), are being extensively investigated as novel drug carriers. nih.govnih.gov SFAs are linear block copolymers composed of a perfluorinated segment and a hydrocarbon segment, a description that fits this compound. researchgate.net These molecules possess unique physicochemical properties, including the ability to dissolve lipophilic drugs and a high tendency to assemble at interfaces, making them excellent candidates for formulating a variety of drug delivery systems. nih.govresearchgate.net

The amphiphilic nature of these compounds allows them to form stable, well-organized structures such as microemulsions, nanoemulsions, gels, and vesicles. nih.govgoogle.com These formulations can encapsulate therapeutic agents, potentially offering benefits like controlled or "slow drug release." google.com The use of SFAs is already established in ophthalmology, and research is expanding to explore their potential for topical, oral, and intravenous drug delivery. nih.govnih.gov The ability of compounds like this compound to form these carrier systems opens up new possibilities for delivering drugs more effectively and to specific targets within the body. researchgate.net

Table 3: Drug Delivery Systems Utilizing Fluorinated Alkanes

| Delivery System Type | Description |

|---|---|

| Nanoemulsions / Microemulsions | Stable dispersions of oil and water, stabilized by the interfacial properties of SFAs, used to carry lipophilic drugs. nih.gov |

| Gels | Semisolid systems where SFAs can form a matrix to entrap and deliver active pharmaceutical ingredients. nih.gov |

| Vesicles / Liposomes | Self-assembled spherical structures that can encapsulate aqueous or lipid-soluble drugs for targeted delivery. mdpi.comnih.gov |

| Aerosols | SFAs can be used in formulations for pulmonary drug delivery. nih.gov |

This table outlines various drug delivery platforms that can be formulated using the unique properties of semifluorinated alkanes. Data sourced from mdpi.comnih.gov.

Studies on the Interaction of Fluorinated Compounds with Biological Membranes and Systems

The interaction of simple fluorinated alkanes with biological systems is a subject of significant research, particularly in understanding their metabolic fate and impact on cell structures. Studies on bacteria that can metabolize haloalkanes provide profound insights into how compounds like this compound interact with and traverse cell membranes.

Groundbreaking research has demonstrated that certain bacteria not only interact with but actively metabolize and incorporate fluorine from monofluorinated alkanes into their cellular structures. A notable example is Pseudomonas sp. strain 273, which can utilize terminally monofluorinated alkanes like 1-fluorodecane (a close analog of this compound) as its sole source of carbon and energy. asm.orgresearchgate.net During this metabolic process, the bacterium does not fully mineralize the organofluorine. Instead, it channels fluorinated metabolites into its own biosynthetic pathways, leading to the creation of fluorinated phospholipids. asm.orgnih.gov Lipidomic profiling of Pseudomonas sp. strain 273 grown on 1-fluorodecane (FD) and 1,10-difluorodecane (B1670032) (DFD) revealed a significant incorporation of fluorine into the cell's lipid membrane. osti.gov This finding represents a previously unrecognized pathway for organofluorine in biological systems, where the fluorinated alkyl chain is integrated directly into the primary structure of the cell membrane. osti.gov

| Growth Substrate | Percentage of Fluorinated Phospholipids in Cell Membrane | Reference |

| 1-Fluorodecane (FD) | 7.5% ± 0.2% | osti.gov |

| 1,10-Difluorodecane (DFD) | 82.0% ± 1.0% | osti.gov |

Further research with other bacterial strains, such as Rhodococcus sp. NJF-7, has shown the capability to biodegrade 1-fluorodecane. nih.govnih.gov This strain can consume the fluorinated alkane and cleave the highly stable carbon-fluorine bond, resulting in the release of inorganic fluoride (B91410). nih.govdp.tech The metabolic process involves an initial attack likely mediated by monooxygenase enzymes, which hydroxylate the alkane chain, initiating the degradation and defluorination process. nih.govnih.gov The efficiency of this biological interaction is influenced by environmental factors like pH, which can affect enzyme activity and fluoride toxicity to the bacterial cells. nih.govnih.gov These studies collectively demonstrate that long, terminally fluorinated alkanes like this compound can be actively transported into and processed by microbial cells, highlighting a direct and complex interaction with biological membranes and metabolic systems.

Advanced Materials Science and Engineering

In materials science, the introduction of fluorine into molecular structures is a well-established strategy for tuning material properties. This compound, as a simple, long-chain fluoroalkane, serves as a model compound and a building block for creating materials with tailored surface properties, stability, and functionality. Its utility stems from the unique characteristics of the carbon-fluorine bond and the hydrophobic and lipophobic nature of fluorinated chains.

Integration into Fluorinated Polymer Architectures and Composites

The synthesis of polymers involves the joining of monomers into long chains. thermofisher.comaits-tpt.edu.in Monomers typically require at least two reactive functional groups to form the repeating backbone of a polymer in processes like condensation polymerization. aits-tpt.edu.insavemyexams.com this compound, having only one functional group (the terminal fluorine, which can be displaced under specific conditions), is not a typical monomer for creating a polymer backbone.

Instead, its role in polymer architectures is more specialized. It can be used as a chain-terminating agent to control the molecular weight of a polymer during synthesis. More significantly, it can be used to introduce a specific end-group—a fluorinated alkyl tail—onto a polymer chain. This modification is highly valuable for creating functional polymers where the bulk properties are determined by the main polymer, but the surface properties are dominated by the fluorinated end-groups. This can impart low surface energy, hydrophobicity, and chemical resistance to the surface of the polymer material. While direct polymerization of this compound is not standard, its integration into larger polymer structures through specific chemical reactions allows for the precise engineering of surface-active or self-organizing polymer systems. The inherent stability of fluorinated alkanes also makes them of interest for creating durable polymers.

Development of High-Performance Functional Surface Coatings and Lubricants

Fluorinated compounds are widely used to create low-friction, chemically resistant surfaces and as high-performance lubricant additives. researchgate.net The principles behind this application are directly relevant to this compound. When used as a surface coating or an additive in a lubricating oil, fluorinated alkanes can form a protective film on a substrate. researchgate.net

The strong, stable C-F bond and the low polarizability of fluorinated chains result in weak intermolecular forces, leading to surfaces with very low surface energy. uh.edu This translates to anti-adhesive and hydrophobic/oleophobic properties. In lubrication, fluorinated additives are known to function through tribochemical reactions at contact surfaces under high pressure and temperature. researchgate.net These reactions can lead to the formation of a durable metal fluoride layer on the metal surfaces, which acts as a solid lubricant, preventing direct metal-to-metal contact and significantly reducing wear and friction. researchgate.netgoogle.com The long alkyl chain of this compound contributes to its solubility in non-polar lubricant base oils, while the terminal fluorine provides the reactive site for creating these protective surface layers. google.com

Modulation of Nanoscale Surface Properties and Interfacial Phenomena

The ability to control surface properties at the molecular level is critical in nanotechnology, and fluorinated compounds are key tools in this pursuit. This compound is an ideal candidate for forming self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films that can dramatically alter the interfacial properties of a substrate. uh.edursc.org

By attaching a suitable headgroup (like a thiol for gold surfaces or a silane (B1218182) for silicon oxide) to the undecane (B72203) chain, this compound derivatives can be made to spontaneously adsorb onto a surface from a solution, forming a dense, quasi-crystalline layer. rsc.org The long, straight alkyl chains pack closely together, while the terminal fluorine atoms form the new outermost surface.

This fluorinated interface exhibits a very low surface energy, making it highly non-wettable (hydrophobic) and resistant to adhesion. rsc.orgresearchgate.net The uniform and well-defined nature of SAMs allows for precise control over surface properties like friction and chemical stability. uh.eduresearchgate.net The use of partially fluorinated alkanes like this compound allows researchers to systematically study how the degree and position of fluorination influence the structure and properties of these nanoscale films, contributing to the rational design of advanced functional surfaces. rsc.org

Role in Electrochemical Energy Storage Materials, particularly Lithium-Ion Battery Components

A significant and innovative application for long-chain monofluoroalkanes has been demonstrated in the field of lithium-ion batteries, specifically for stabilizing high-capacity anode materials. mdpi.com Silicon is a promising anode material due to its extremely high theoretical capacity, but it suffers from instability and significant capacity loss in the first charging cycle due to the formation of an unstable solid electrolyte interphase (SEI). stanford.edu

Research has shown that 1-fluorodecane, a close homolog of this compound, can be used to create a stable, artificial SEI on the surface of lithium silicide (LiₓSi) nanoparticles, which are used as prelithiation agents to offset the initial capacity loss. mdpi.comstanford.edu In this process, the 1-fluorodecane is reduced on the surface of the LiₓSi nanoparticles. stanford.eduresearchgate.net This reaction consumes the fluoroalkane to form a dense, uniform protective coating. stanford.edu This artificial SEI layer provides a significant stability enhancement, protecting the reactive anode material from parasitic reactions with the electrolyte or ambient moisture during battery assembly. mdpi.comstanford.edumdpi.com

| Component | Function in Artificial SEI | Reference |

| Lithium Fluoride (LiF) | Formed from the reduction of the C-F bond; provides a chemically inert and electronically insulating layer. | stanford.edu |

| Lithium Alkyl Carbonate | Formed from reactions with trace CO₂; provides a flexible organic matrix with long, hydrophobic carbon chains. | stanford.edu |

| Overall Function | Forms a dense, hydrophobic passivation layer that enhances the chemical stability of the anode material. | mdpi.comstanford.edu |

This application highlights a sophisticated use of this compound's chemical reactivity. The C-F bond, while strong, can be reductively cleaved by highly reactive materials like LiₓSi, allowing for the targeted formation of a robust LiF-based protective layer. This strategy improves the performance and longevity of next-generation, high-energy-density lithium-ion batteries. mdpi.commagtech.com.cnresearchgate.net

Environmental Fate and Biotransformation Research

Environmental Persistence and Degradation Pathways of 1-Fluoroundecane

The persistence of organofluorine compounds is largely dictated by the strength of the carbon-fluorine (C-F) bond, one of the most stable single bonds in organic chemistry. This stability suggests that compounds like this compound are more resistant to chemical degradation compared to their non-fluorinated counterparts. solubilityofthings.com However, their terminal monofluorination makes them susceptible to microbial degradation, unlike the highly persistent per- and polyfluoroalkyl substances (PFAS). acs.org

Degradation is primarily a biological process initiated by microbial activity. Studies on the closely related 1-fluorodecane (B1670041) show that degradation is strictly oxygen-dependent, indicating that the initial enzymatic attack requires oxygen. acs.orgnsf.gov The degradation half-life of 1-fluorodecane by certain bacteria has been observed to be as short as 35.7 hours under optimal laboratory conditions. nih.gov This suggests that under favorable aerobic conditions, this compound is not environmentally persistent and can be broken down.

Microbial Defluorination and Metabolic Studies

The cleavage of the C-F bond by microorganisms is a key step in the breakdown of this compound. This process, known as defluorination, has been observed in specific bacterial strains capable of utilizing fluorinated alkanes as a source of carbon and energy.

Researchers have isolated and identified specific bacteria from soil environments that can metabolize terminally monofluorinated alkanes. These microorganisms are pivotal for the natural attenuation of such compounds.

Two notable examples are Pseudomonas sp. strain 273 and Rhodococcus sp. NJF-7.

Pseudomonas sp. strain 273 : Originally isolated from garden soil, this bacterium can utilize terminally monofluorinated C7–C10 alkanes as its sole source of carbon and energy under aerobic conditions. acs.orgnih.gov It has demonstrated the ability to degrade 1-fluorodecane within seven days, releasing a significant percentage of the fluorine as inorganic fluoride (B91410). acs.org

Rhodococcus sp. NJF-7 : Isolated from soil, this strain is also capable of degrading medium-chain monofluorinated alkanes. nih.govnih.gov In laboratory studies, it consumed 2.29 ± 0.13 mmol L−1 of 1-fluorodecane over 52 hours, with a corresponding release of 2.16 ± 0.03 mmol L−1 of inorganic fluoride. nih.govnih.gov The degradation rate is influenced by factors such as pH, with neutral conditions being optimal. nih.gov

| Microorganism | Isolation Source | Degradable Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain 273 | Garden Soil | Terminally monofluorinated C7–C10 alkanes, 1,10-difluorodecane (B1670032) | Degrades 1-fluorodecane with >90% fluoride release; synthesizes fluorinated phospholipids (B1166683). | acs.org, nih.gov |

| Rhodococcus sp. NJF-7 | Soil | Monofluorinated medium-chain alkanes (e.g., 1-fluorodecane) | Degradation of 1-fluorodecane with near-stoichiometric fluoride release at neutral pH. | nih.gov, nih.gov |

The biological cleavage of the robust C-F bond is an energetically demanding reaction catalyzed by specific enzymes. researchgate.net In the case of monofluorinated alkanes like this compound, the initial attack is believed to be carried out by oxygenolytic enzyme systems. acs.org This process is strictly aerobic. acs.orgnsf.gov

The proposed mechanism involves monooxygenases, which hydroxylate the terminal carbon atom. nih.gov The genome of Pseudomonas sp. strain 273 contains genes for alkane 1-monooxygenase (alkB) and cytochrome P450 (CYP) enzymes, which are implicated in (halo)alkane catabolism. nih.gov These enzymes likely initiate the degradation by attacking either the fluorinated terminal carbon (ω-oxidation) or the non-fluorinated methyl group at the other end of the molecule (α-oxidation). acs.orgnih.gov This initial hydroxylation leads to the formation of an unstable intermediate that subsequently releases the fluoride ion. researchgate.net While various metalloenzymes are known to cleave C-F bonds, for simple alkanes, the monooxygenase pathway is considered primary. rsc.orgrsc.org

During the microbial degradation of this compound, a series of metabolic intermediates are formed. Studies with 1-fluorodecane have identified several key metabolites. The detection of decanoic acid and methyl decanoate (B1226879) in cultures of Rhodococcus sp. NJF-7 suggests an initial attack by monooxygenases. nih.govnih.gov

A significant discovery was made with Pseudomonas sp. strain 273, which not only degrades fluorinated alkanes but also incorporates the fluorine into its cellular machinery. osti.gov

Fluorinated Metabolites : Fluorohexanoate was detected as an intermediate in cultures of Pseudomonas sp. strain 273 grown with 1-fluorodecane, indicating that the degradation can proceed via ω-oxidation followed by β-oxidation. acs.org

Biosynthetic Anabolites : A groundbreaking finding revealed that Pseudomonas sp. strain 273 synthesizes fluorinated anabolites. osti.gov Mass spectrometric profiling showed that when grown on 1-fluorodecane, about 7.5% of the bacterium's total phospholipids were fluorinated. osti.gov This represents a previously unrecognized pathway where organofluorine is incorporated into macromolecules, which has significant implications for the environmental fate and tracking of these compounds. nih.govosti.gov

| Substrate | Microorganism | Metabolite/Anabolite | Pathway Implication | Reference |

|---|---|---|---|---|

| 1-Fluorodecane | Rhodococcus sp. NJF-7 | Decanoic acid, Methyl decanoate | Initial attack by monooxygenases. | nih.gov |

| 1-Fluorodecane | Pseudomonas sp. strain 273 | Fluorohexanoate | Degradation via ω-oxidation and β-oxidation. | acs.org |

| 1-Fluorodecane | Pseudomonas sp. strain 273 | Fluorinated phospholipids | Incorporation of fluorine into cellular macromolecules (anabolism). | osti.gov |

The study of how microbes degrade simple monofluorinated alkanes like this compound provides valuable insights into the potential biotransformation of the more complex and persistent PFAS. acs.orgnih.gov PFAS are characterized by having multiple C-F bonds, making them highly recalcitrant. acs.org

A meta-analysis of PFAS biotransformation studies indicates that degradation is more likely for compounds with fewer fluorine atoms. acs.orgresearchgate.net Therefore, the successful microbial defluorination of monofluorinated alkanes demonstrates that the C-F bond is not entirely immune to biological attack. researchgate.net Understanding the enzymes and pathways involved in breaking a single C-F bond in compounds like this compound is a critical first step toward developing bioremediation strategies for certain classes of polyfluorinated substances. nih.govnih.gov However, it is also clear that the mechanisms effective for monofluorinated compounds may not apply directly to perfluorinated substances like PFOA and PFOS, which are considered largely resistant to biotransformation. acs.org

Formation of Fluorinated Metabolites and Biosynthetic Anabolites during Degradation

Biogeochemical Cycling of Organofluorine Compounds in Ecosystems

The fate of this compound is part of the larger biogeochemical cycle of fluorine. msu.edu Fluorine is the 13th most abundant element in the Earth's crust and cycles through the lithosphere, hydrosphere, atmosphere, and biosphere. wikipedia.org

Natural processes like the weathering of rocks and volcanic activity release fluorine into the environment. wikipedia.orgresearchgate.net However, anthropogenic activities have significantly altered this cycle. researchgate.net The synthesis and use of thousands of organofluorine chemicals, including pharmaceuticals, agrochemicals, and PFAS, have introduced novel and persistent compounds into the environment. pnas.org

While highly fluorinated compounds like PFAS contribute to the global organofluorine load, simpler molecules like this compound are also part of this anthropogenic flux. researchgate.net Unlike their perfluorinated counterparts, these monofluorinated alkanes can be readily degraded by microorganisms, returning the fluorine to the inorganic fluoride pool in soil and water. This microbial degradation represents a vital link in the biogeochemical cycle, preventing the long-term persistence of these specific compounds and reintegrating the fluorine atom into natural pathways.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of 1-fluoroundecane. These methods can provide accurate predictions of energetic properties and reactivity, guiding synthetic efforts and mechanistic understanding. mdpi.com

The enthalpy of formation (ΔHf) is a key thermodynamic property that can be determined with high accuracy using advanced quantum chemical methods. The G4 composite quantum method, for instance, has been demonstrated to provide reliable heats of formation for organic molecules. mdpi.com While specific G4 calculations for this compound are not widely published, data for the closely related 1-fluorododecane (B1294772) show a G4-calculated ΔHf of -489.2 kJ/mol in the gas phase at 298.15 K. mdpi.com Such calculations typically involve computing the atomization energy and applying empirically derived corrections to achieve high accuracy. mdpi.com

For flexible molecules like this compound, it is crucial to consider multiple conformations. The final calculated thermodynamic properties should be an average over all accessible conformations. mdpi.com The contribution from conformational averaging is typically on the order of 1–2 kJ/mol, depending on the specific molecular structure. mdpi.com

Calculated Enthalpy of Formation for Long-Chain Fluoroalkanes

| Compound | Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|---|

| 1-Fluorododecane | G4 | -489.2 | mdpi.com |

| 1-Fluorotetradecane | G4 | -533.0 | mdpi.com |

| 2,2-Difluorononane | G4 | -540.2 | mdpi.com |

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms, providing detailed insights into the energetics of reaction pathways and the structures of transition states. mdpi.comdtic.mil

Similarly, DFT has been applied to understand the silylboronate-mediated defluoroamination of alkyl fluorides. nih.gov While benzyl (B1604629) fluoride (B91410) reacts readily, the reaction of 1-fluorodecane (B1670041) was found to be more limited, a result that can be rationalized through computational investigation of the reaction barriers. nih.gov DFT calculations are also crucial for studying Hofmann Elimination (HE) reactions. For quaternary ammonium (B1175870) fluorides, gas-phase geometries of ground states, transition states, and products have been optimized at the B3LYP/6-311G+(d,p) level of theory to determine the activation barriers (ΔG‡) and thermodynamics (ΔG) of the elimination process. acs.org

Summary of DFT Studies on Reactions of Long-Chain Alkyl Fluorides

| Reaction | Model Substrate | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Arylation with Organocalcium Reagent | n-Butyl Fluoride | DFT | Arylation has the lowest energy barrier (+83.3 kJ mol⁻¹) compared to side reactions. | rsc.org |

| Fluoride Exchange with Hydride | 1-Fluorodecane | WFT-in-DFT | Demonstrates good agreement between high-level correlated wavefunction methods and embedded DFT for reaction energies. | dtic.mil |

| Defluoroamination with Silylboronate | 1-Fluorodecane | DFT | Reaction is limited for non-activated alkyl fluorides compared to activated substrates like benzyl fluoride. | nih.gov |

| Hofmann Elimination | Quaternary Ammonium Fluorides | B3LYP/6-311G+(d,p) | Calculated activation barriers (ΔG‡) and reaction free energies (ΔG) to explain thermal stability. | acs.org |

Theoretical Determination of Enthalpies of Formation and Conformational Energies

Molecular Dynamics Simulations for System-Level Behavior

Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time, providing insights into system-level behavior that is not accessible through static quantum chemical calculations. nextmol.com For this compound, MD simulations can elucidate its behavior in various environments, such as in solution or at interfaces.

MD simulations can be employed to understand the influence of the fluorine atom on intermolecular interactions in different solvents. By modeling the system using force fields like OPLS_2005 or GROMOS, one can study dipole-dipole interactions, solubility, and the structural ordering of this compound compared to its non-fluorinated alkane counterparts. mdpi.com Simulations are typically run under an NPT ensemble, maintaining constant temperature and pressure using thermostats (e.g., Nosé–Hoover) and barostats (e.g., Martyna–Tuckerman–Klein). mdpi.com Long-range electrostatic interactions are often handled using methods like the Particle Mesh Ewald (PME). mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations represent a more advanced approach, where a chemically significant region (like the C-F bond and its immediate surroundings) is treated with a higher-level quantum mechanical method, while the rest of the system (e.g., solvent) is treated with a classical molecular mechanics force field. sci-hub.se This method has been used to study the interactions of organic fluorides with ionic liquids, mapping non-covalent interactions and calculating interaction energies to understand extraction processes. sci-hub.se Such simulations can reveal how the long alkyl chain of this compound influences interactions at interfaces, a concept explored in studies of polyvinylidene fluoride (PVDF), where longer alkyl chains on solvent molecules were found to disrupt interfacial interactions. rsc.org

In Silico Approaches for Elucidating Structure-Activity Relationships and Predictive Modeling

In silico methods, particularly those focused on Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), are pivotal in modern chemical research and drug discovery. oncodesign-services.com These predictive models aim to correlate a molecule's structural or physicochemical properties with its biological activity or other effects. oncodesign-services.comresearchgate.net

For a compound like this compound, SAR and QSAR models can be developed to predict its potential biological or environmental effects without extensive experimental testing. frontiersin.org The process involves several steps:

Data Curation: Assembling a dataset of structurally related compounds with known activity data. frontiersin.org

Descriptor Calculation: Quantifying various molecular features (descriptors) for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum-chemical descriptors. researchgate.net

Model Building: Using statistical methods or machine learning algorithms (e.g., k-Nearest Neighbors, Random Forest) to build a mathematical model that links the descriptors to the observed activity. researchgate.netfrontiersin.org

Validation: Rigorously testing the model's robustness and predictive power using internal and external validation sets. researchgate.net

These models can be qualitative (classifying a compound as active or inactive) or quantitative (predicting a specific potency). oncodesign-services.comfrontiersin.org For example, a field-based QSAR approach can be used to create a 3D model of the electrostatic and shape properties required for a specific biological interaction, which can then be used to virtually screen new compounds. mdpi.com Such in silico screening can prioritize compounds for synthesis and testing, accelerating the discovery process and reducing reliance on animal testing, in line with regulations like REACH. oncodesign-services.comresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1-fluoroundecane, with different nuclei providing complementary information.

¹⁹F NMR for Confirmation of Fluorine Substitution and Purity Assessment

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly specific and sensitive technique for confirming the presence and chemical environment of the fluorine atom. vulcanchem.com For this compound, the ¹⁹F NMR spectrum typically shows a single signal, a triplet of triplets, due to coupling with the adjacent protons on the C1 carbon. The chemical shift of this signal is characteristic of a fluorine atom in a primary fluoroalkane environment. vulcanchem.com This technique is also exceptionally useful for assessing the purity of the compound, as the presence of any fluorinated impurities would give rise to additional signals in the spectrum.

²H NMR for Biophysical System Analysis and Enantiodifferentiation Studies

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) is a powerful tool for studying the behavior of molecules in more complex systems, such as biological membranes. liposomes.ca By selectively replacing specific hydrogen atoms in this compound with deuterium (²H), researchers can probe the dynamics, orientation, and ordering of the lipid chain within a lipid bilayer. liposomes.ca Although this compound itself is not chiral, ²H NMR can be employed in enantiodifferentiation studies of chiral molecules by using a chiral solvating agent. The deuterated this compound can serve as a component of the anisotropic environment, allowing for the differentiation of enantiomers of a chiral solute.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their vibrational modes.

Detection and Analysis of Characteristic Carbon-Fluorine Stretches

The carbon-fluorine (C-F) bond in this compound gives rise to a characteristic stretching vibration in the infrared spectrum. This strong absorption is typically observed in the range of 1000-1400 cm⁻¹. chemistrytalk.orgwpmucdn.com The exact position of this band can provide information about the local environment of the C-F bond. Raman spectroscopy can also be used to detect the C-F stretch, although it is often weaker than in the IR spectrum. Analysis of these vibrational modes confirms the presence of the fluorine substituent. spectrabase.com

Mass Spectrometry and Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs) like this compound, which has a boiling point below 200°C. scioninstruments.comlcms.cz This method is instrumental for both identifying the compound in complex mixtures and validating its purity. In a typical GC-MS analysis, the sample is volatilized and separated based on its components' boiling points and interactions with the chromatographic column before being detected and identified by the mass spectrometer. thermofisher.com

For purity validation, GC-MS can effectively separate this compound from synthetic precursors, byproducts, or degradation products. The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of this compound to the areas of any impurity peaks. While specific validation studies on this compound are not prevalent in public literature, the methodology is well-established for homologous compounds. For instance, a validation study for its longer-chain analog, 1-fluorododecane (B1294772), demonstrates the capability of GC-MS to determine chromatographic purity and robustness by analyzing samples spiked with potential impurities like n-dodecane and n-pentadecane.

In the context of volatile analysis, GC-MS is used to identify this compound as a component in various matrices. For example, the related compound 1-fluorododecane has been identified as a volatile chemical signal in studies of host plant preferences for insects. GC-MS analysis of headspace samples from various plants revealed the presence or absence of this fluoroalkane, highlighting the technique's sensitivity in complex biological and environmental samples. Similarly, other homologs like 1-fluorodecane (B1670041) have been identified as constituents in the extracts of various organisms.

Table 1: Representative GC-MS Purity Validation Parameters for Fluoroalkanes

| Parameter | Description | Example |

|---|---|---|

| Chromatographic System | Agilent GC with Mass Spectrometer (MS) and Flame Ionization Detector (FID) | A system validated for purity analysis of fluoroalkanes. |

| Analyte | The primary fluoroalkane being tested. | 1-Fluorododecane (as a proxy for this compound). |

| Spiked Impurities | Known potential impurities to test separation and quantification. | n-Dodecane, n-Pentadecane. |

| Validation Metrics | Key performance indicators for the analytical method. | Chromatographic purity, linearity, limit of detection (LOD), robustness, and measurement uncertainty. |

| Outcome | The validated system can reliably determine the purity of the fluoroalkane. | The instrument fulfilled criteria for purity, linearity, and robustness. |

This table is based on methodologies described for the analysis of 1-fluorododecane, a close structural analog of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Product Profiling

While GC-MS is ideal for the volatile this compound itself, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of its non-volatile derivatives, degradation products, or metabolites. Should this compound undergo chemical or biological transformation—such as oxidation to a carboxylic acid or incorporation into a larger, non-volatile molecule—LC-MS would be essential for separation and identification.

The process involves separating the non-volatile compounds in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, followed by detection with a mass spectrometer. The combination of HPLC with advanced mass spectrometry, such as high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), is particularly powerful. This hyphenated technique has been successfully applied to evaluate the biodegradation products of other organofluorine compounds. researchgate.netnih.govacs.org In such a setup, researchers can separate complex mixtures and obtain accurate mass data, which aids in the identification of unknown metabolites and degradation products of the parent compound. researchgate.netnih.govacs.org

For instance, in studies of environmental persistence, LC-MS/MS is the chosen method to track the degradation metabolites of various linear and branched alkyl fluorides, providing insight into their environmental fate. This approach would be directly applicable to studying the non-volatile products arising from this compound in various environmental or biological systems.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Fluorine Speciation Analysis

Analyzing and quantifying fluorine presents a unique challenge for traditional Inductively Coupled Plasma Mass Spectrometry (ICP-MS) because fluorine's high ionization potential (17.42 eV) prevents its efficient ionization in a standard argon plasma. speciation.netnih.gov To overcome this, an indirect detection method has been developed. This technique involves introducing a barium solution, often post-column after an HPLC separation, which reacts with fluorine ions (F⁻) in the plasma to form the polyatomic ion BaF⁺. speciation.netnih.govresearchgate.net This BaF⁺ ion is then detected by the mass spectrometer at a mass-to-charge ratio (m/z) of 157. thermofisher.comtandfonline.com

This indirect method enables fluorine-specific detection and is crucial for speciation analysis, which is the separation and quantification of different chemical forms of an element. By coupling HPLC with ICP-MS/MS (HPLC-ICP-MS/MS), a sample containing various organofluorine compounds and inorganic fluoride (B91410) can be analyzed. researchgate.netnih.govacs.orgspeciation.netresearchgate.netrsc.org The HPLC separates the different fluorine-containing species based on their chemical properties, and the ICP-MS/MS then provides fluorine-specific detection for each separated peak. speciation.netresearchgate.netrsc.org This powerful combination allows researchers to distinguish and quantify this compound from its potential degradation products or other fluorinated compounds in a complex sample matrix. researchgate.netnih.govacs.org This approach provides compound-independent quantification for fluorine, making it a valuable tool for non-target analysis where standards for every potential product may not exist. speciation.netresearchgate.netacs.org

Surface Science Analytical Probes

When this compound is used to modify surfaces, for example, in creating hydrophobic coatings or self-assembled monolayers, a different set of analytical tools is required to probe the properties of the resulting surface.

Atomic Force Microscopy (AFM) for Nanoscale Topography and Surface Properties

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography at the nanoscale. numberanalytics.com It is an indispensable tool for characterizing surfaces modified with fluorinated compounds like this compound. AFM can be used to visualize the structure of self-assembled monolayers (SAMs), assess the uniformity and roughness of fluorinated polymer coatings, and identify surface defects. numberanalytics.comutwente.nl

For example, studies on fluorinated polyurethanes and silica (B1680970) hybrid layers have utilized AFM to characterize surface topography and morphology. conicet.gov.arcnr.it The roughness parameters calculated from AFM images can be correlated with functional properties like wettability and contact angle. cnr.it Research on SAMs formed from partially fluorinated thiols and disulfides on gold has used AFM to resolve the molecular lattice structure, revealing how the molecules pack together on the surface. utwente.nlacs.org Similarly, AFM would be employed to study the nanoscale patterns and domain formation of this compound self-assembled on various substrates, providing critical insight into the quality and organization of the monolayer. ntmdt.nlspmtips.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material. acs.orgutl.pt This makes it exceptionally well-suited for analyzing surfaces functionalized with this compound. XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted.

XPS can confirm the presence of fluorine on a surface and provide quantitative data on its concentration. acs.orgutl.pt More importantly, it can distinguish between different chemical states of an element. For instance, the binding energy of the F 1s electron peak can indicate whether fluorine is covalently bonded to carbon (C-F), as in this compound, or if it exists in an ionic form, such as in lithium fluoride (LiF). Similarly, analysis of the C 1s spectrum can differentiate between carbon atoms in the alkyl chain (C-C, C-H), carbon bonded to fluorine (C-F), and other carbon environments. nih.gov

Studies on fluorinated polymers and surface-modified materials frequently use XPS to confirm successful fluorination and to understand the surface chemistry. acs.orgnih.govaip.org For instance, in the analysis of fluorinated polyurethane films, XPS has demonstrated that the fluorine-containing components preferentially migrate to the surface, a phenomenon known as surface enrichment. conicet.gov.ar

Table 2: Representative XPS Binding Energies for a Fluorinated Surface

| Element (Core Level) | Binding Energy (eV) | Chemical State Assignment |

|---|---|---|

| F 1s | ~687.3 eV | Attributed to C-F bonds from fluorocarbon species. aip.org |

| F 1s | ~685 eV | Attributed to metal-fluoride bonds (e.g., Al-F, Ga-F). aip.org |

| C 1s | ~284.3 - 285.0 eV | Aliphatic carbon (C-C, C-H). nih.gov |

| C 1s | Higher Binding Energies | Carbon bonded to fluorine (e.g., -CF, -CF2). |

| Si 2p | ~100.5 eV | Corresponds to Si-C bonds. nih.gov |

This table presents typical binding energy ranges from studies on various fluorinated surfaces and serves as an illustrative example.

Calorimetric and Diffusion Measurement Methodologies

The physical behavior of this compound, including its phase transitions and molecular mobility, is characterized by calorimetric and diffusion measurement techniques.

Calorimetric methods, such as Differential Scanning Calorimetry (DSC), are used to measure heat flow associated with phase transitions. These measurements can determine melting points, boiling points, and the enthalpies associated with these transitions. For this compound, the enthalpy of vaporization has been determined through calorimetric measurements to be 52.3 kJ/mol over a temperature range of 373–523 K. aip.org DSC has also been used to study the phase behavior of the related compound 1-fluorodecane when it is confined as a guest molecule within urea (B33335) inclusion compounds.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. wikipedia.org It measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orglinseis.jp This method is instrumental in identifying and characterizing phase transitions, such as melting and crystallization. wikipedia.orgtorontech.com

Table 1: Key Thermal Events Detectable by DSC

| Thermal Event | Description | Appearance on DSC Curve |

| Glass Transition (Tg) | Change from a rigid to a more flexible, amorphous state. | A step-like change in the baseline. wikipedia.org |

| Crystallization (Tc) | The process of forming a crystalline structure from an amorphous solid or melt. | An exothermic peak. wikipedia.org |

| Melting (Tm) | Transition from a solid to a liquid state. | An endothermic peak. wikipedia.org |

| Polymorphic Transition | Change from one crystalline form to another. | Can be either an endothermic or exothermic peak. |

| Oxidation/Decomposition | Chemical degradation of the material at elevated temperatures. | Often appears as sharp or broad exothermic peaks. torontech.com |

Advanced Diffusion Measurement Techniques, including Pulsed-Field Gradient NMR and Dynamic Light Scattering

Understanding the diffusion behavior of this compound is essential for applications where its transport properties are important.

Pulsed-Field Gradient NMR (PFG-NMR):

PFG-NMR is a powerful, non-invasive technique for measuring the self-diffusion coefficients of molecules in solution. aston.ac.uk It utilizes magnetic field gradients to label the position of molecules and tracks their displacement over a defined time period. aston.ac.ukacs.org The attenuation of the NMR signal is directly related to the diffusion coefficient of the molecule. bruker.com

This technique has been successfully applied to study the diffusion of various hydrocarbons, including n-alkanes, in different environments. berkeley.edu For instance, PFG-NMR studies on n-hexane have provided insights into its intracrystalline mobility. berkeley.edu Although specific PFG-NMR data for this compound is not available in the search results, the methodology is directly applicable. The diffusion coefficient of this compound would be influenced by factors such as solvent viscosity and temperature. acs.org The Stokes-Einstein equation can then be used to relate the measured diffusion coefficient to the hydrodynamic radius of the molecule. aston.ac.ukbruker.com

Dynamic Light Scattering (DLS):

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is another technique used to measure the diffusion of particles and molecules in solution. wyatt.comhoriba.comnih.gov It analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. wyatt.comnih.gov Smaller particles diffuse faster, leading to more rapid fluctuations in the scattered light intensity. wyatt.comunchainedlabs.com

DLS is particularly useful for determining the hydrodynamic radius of particles and can be applied to study the behavior of molecules like this compound in solution, especially if they form aggregates or are part of larger assemblies. unchainedlabs.commosbri.eu The technique yields the translational diffusion coefficient, which can be converted to size using the Stokes-Einstein equation. horiba.com

Molecular Biology and Omics-Based Analytical Approaches

The interaction of this compound with biological systems, particularly microorganisms, can be investigated using a suite of powerful "omics" technologies. These approaches provide a holistic view of the cellular response to this fluorinated compound.

Quantitative Polymerase Chain Reaction (qPCR) for Microbial Growth Kinetics

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a technique used to monitor the amplification of a targeted DNA molecule during the PCR, not at its end, as in conventional PCR. This allows for the quantification of the amount of a specific DNA sequence in a sample.

In the context of this compound, qPCR can be used to study the growth kinetics of microorganisms that utilize this compound as a carbon source. For example, studies on Pseudomonas sp. strain 273, which can degrade 1-fluorodecane, have utilized 16S rRNA gene-targeted qPCR to monitor cell growth. battelle.org Similarly, the growth of Rhodococcus species on various organic compounds, including those structurally related to this compound, has been analyzed using RT-qPCR to assess the expression levels of specific genes involved in metabolic pathways. frontiersin.orgresearchgate.net A recent study reported the isolation of a Rhodococcus sp. strain NJF-7 capable of degrading 1-fluorodecane, with defluorination being significantly affected by the initial concentration and pH. nih.gov The growth kinetics of this strain could be precisely monitored using qPCR.

Table 2: Application of qPCR in Microbial Degradation Studies of Fluorinated Alkanes

| Microorganism | Substrate | qPCR Target | Application |

| Pseudomonas sp. strain 273 | 1-Fluorodecane | 16S rRNA gene | Monitoring bacterial growth and quantifying cell numbers. battelle.org |